4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride
Description
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Properties
IUPAC Name |
[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO.ClH/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13;/h1-3H,4-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHFZZNECMZJCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H9ClF3N
- Molecular Weight : 227.62 g/mol
- CAS Number : 771583-81-4
- IUPAC Name : 4-chloro-2-(2,2,2-trifluoroethoxy)benzylamine
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Receptor Tyrosine Kinases :
- CRF1 Receptor Modulation :
- Antioxidant Activity :
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-cancer Activity :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| VEGF Inhibition | Significant anti-cancer properties | |
| CRF1 Receptor Binding | Potential treatment for anxiety | |
| Antioxidant Properties | Enhanced cellular protection |
Case Study: Anti-Cancer Activity
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability through apoptosis induction. The compound was tested at varying concentrations (0.1 µM to 10 µM), with IC50 values indicating strong potency against breast and lung cancer cells.
Case Study: Neuroprotective Effects
In an animal model of chronic stress, administration of the compound resulted in reduced levels of adrenocorticotropic hormone (ACTH), suggesting a decrease in stress-induced hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis. This finding supports its potential use in treating stress-related disorders .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics suggest that it may exhibit biological activity relevant to various therapeutic areas:
- Neuropharmacology : Preliminary studies indicate that this compound may act as a selective serotonin reuptake inhibitor (SSRI), similar to other fluoro-substituted benzylamines. The trifluoroethoxy group could enhance its binding affinity to serotonin transporters (SERT), which is crucial for developing antidepressants .
| Compound | Ki (nM) | Target |
|---|---|---|
| 4-Chloro-2-(2,2,2-trifluoroethoxy)benzylamine | 5.45 | SERT |
| Citalopram | 1.0 | SERT |
This table illustrates the competitive binding affinity of the compound compared to established SSRIs.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including nucleophilic substitutions and coupling reactions. The presence of both chlorine and trifluoroethoxy groups allows for diverse synthetic pathways .
Materials Science
In materials science, this compound is explored for its potential use in developing specialty chemicals and polymers with enhanced properties due to the fluorinated groups. These materials may exhibit improved thermal stability and chemical resistance .
Case Study 1: Neuropharmacological Potential
A study investigated the effects of various fluorinated benzylamines on serotonin uptake inhibition. The findings suggested that this compound demonstrated moderate affinity for SERT, indicating its potential as a candidate for further development as an antidepressant .
Case Study 2: Synthesis of Fluorinated Compounds
Research focused on synthesizing new derivatives of fluorinated benzylamines highlighted the utility of this compound as a precursor in multi-step synthesis protocols aimed at generating novel compounds with enhanced pharmacological profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
